molecular formula C15H22ClNO B263401 2-chloro-N,N-bis(2-methylpropyl)benzamide

2-chloro-N,N-bis(2-methylpropyl)benzamide

Cat. No. B263401
M. Wt: 267.79 g/mol
InChI Key: XOVHRFMRYATALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N,N-bis(2-methylpropyl)benzamide, also known as Chlorpromazine, is a chemical compound that belongs to the class of phenothiazine derivatives. It was first synthesized in the 1950s and has since become a widely used drug in the treatment of various psychiatric disorders. Chlorpromazine has been shown to have a range of biochemical and physiological effects, making it a valuable tool for scientific research.

Mechanism of Action

2-chloro-N,N-bis(2-methylpropyl)benzamidene works by blocking the activity of dopamine receptors in the brain, which can lead to a reduction in the symptoms of psychosis. It has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
2-chloro-N,N-bis(2-methylpropyl)benzamidene has a range of biochemical and physiological effects, including sedation, hypotension, and anticholinergic effects. It has also been shown to have effects on the immune system, including the inhibition of lymphocyte proliferation and the modulation of cytokine production.

Advantages and Limitations for Lab Experiments

2-chloro-N,N-bis(2-methylpropyl)benzamidene has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has several limitations, including its potential for side effects and the need for careful dosing.

Future Directions

There are several potential future directions for research on 2-chloro-N,N-bis(2-methylpropyl)benzamidene. One area of interest is the development of new derivatives with improved efficacy and reduced side effects. Another area of interest is the investigation of 2-chloro-N,N-bis(2-methylpropyl)benzamidene's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, there is potential for the use of 2-chloro-N,N-bis(2-methylpropyl)benzamidene in the treatment of other disorders, such as cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 2-chloro-N,N-bis(2-methylpropyl)benzamidene involves the reaction of 2-chloro-N,N-bis(2-methylpropyl)acetamide with thionyl chloride, followed by the addition of 2-chloro-N,N-bis(2-methylpropyl)aniline and sodium hydroxide. The resulting product is then purified through a series of recrystallizations.

Scientific Research Applications

2-chloro-N,N-bis(2-methylpropyl)benzamidene has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 2-chloro-N,N-bis(2-methylpropyl)benzamidene has also been used in studies investigating the mechanisms underlying schizophrenia and other psychiatric disorders.

properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-chloro-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C15H22ClNO/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16/h5-8,11-12H,9-10H2,1-4H3

InChI Key

XOVHRFMRYATALP-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1Cl

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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